N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide is a compound that features a benzofuran ring, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Benzofuran derivatives have been associated with a broad range of biological activities, indicating that they may influence multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may have a broad range of molecular and cellular effects.
Preparation Methods
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide typically involves several steps. One common method includes the formation of the benzofuran ring through a cyclization reaction. The key transformations in the total synthesis often involve copper-mediated and palladium-catalyzed coupling reactions . Industrial production methods may utilize microwave-assisted synthesis (MWI) to obtain high yields and purity .
Chemical Reactions Analysis
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in studies related to DNA cleavage and antiproliferative activities.
Industry: The compound can be used in the development of new materials and polymers.
Comparison with Similar Compounds
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its anticancer properties. What sets this compound apart is its unique structure, which combines a benzofuran ring with a cyclopentanecarboxamide moiety, potentially offering distinct biological activities and applications.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(20,11-18-16(19)12-6-2-3-7-12)15-10-13-8-4-5-9-14(13)21-15/h4-5,8-10,12,20H,2-3,6-7,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYDXGCDPPXVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCC1)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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